molecular formula C10H6ClNO2 B13164996 3-Chloroquinoline-4-carboxylic acid

3-Chloroquinoline-4-carboxylic acid

Cat. No.: B13164996
M. Wt: 207.61 g/mol
InChI Key: SRDYKOWUNPJBTF-UHFFFAOYSA-N
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Description

3-Chloroquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the third position and a carboxylic acid group at the fourth position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods may utilize microwave irradiation, transition metal-catalyzed reactions, or green chemistry approaches to enhance yield and reduce environmental impact . The use of eco-friendly solvents and catalysts is becoming increasingly popular in industrial settings to meet sustainability goals.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Chemistry: 3-Chloroquinoline-4-carboxylic acid serves as a key intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It helps in understanding the interactions between quinoline-based drugs and their biological targets .

Medicine: this compound is a precursor in the synthesis of several pharmaceutical agents, including antimalarial, antibacterial, and anticancer drugs. Its derivatives have shown promising activity against various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its ability to undergo diverse chemical reactions makes it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of 3-Chloroquinoline-4-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, in antimalarial drugs, quinoline derivatives interfere with the heme detoxification process in the malaria parasite, leading to its death . In anticancer applications, these compounds can inhibit topoisomerase enzymes, preventing DNA replication and inducing apoptosis in cancer cells . The exact molecular pathways and targets may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • Quinoline-4-carboxylic acid
  • 3-Methylquinoline-4-carboxylic acid
  • 4-Hydroxyquinoline-3-carboxylic acid

Comparison: 3-Chloroquinoline-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For instance, the chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions . Additionally, the carboxylic acid group provides opportunities for further functionalization and derivatization, expanding its utility in various applications .

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14)

InChI Key

SRDYKOWUNPJBTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Cl)C(=O)O

Origin of Product

United States

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